molecular formula C20H25ClN2O2 B2515598 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea CAS No. 1795421-03-2

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea

Cat. No.: B2515598
CAS No.: 1795421-03-2
M. Wt: 360.88
InChI Key: LLAXXVIMNXSYJG-UHFFFAOYSA-N
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Description

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a methoxypropyl group, and a phenylpropyl group attached to a urea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea typically involves the reaction of 3-chlorophenyl isocyanate with 2-methoxypropylamine and 3-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactor systems can enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)thiourea: Similar structure but contains a thiourea group instead of a urea group.

    1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the methoxypropyl and phenylpropyl groups contribute to its overall stability and solubility.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c1-20(25-2,17-11-6-12-18(21)14-17)15-23-19(24)22-13-7-10-16-8-4-3-5-9-16/h3-6,8-9,11-12,14H,7,10,13,15H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAXXVIMNXSYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCCCC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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